molecular formula C14H12FN3O3 B4119714 N-(2-fluorobenzyl)-N'-(4-nitrophenyl)urea

N-(2-fluorobenzyl)-N'-(4-nitrophenyl)urea

Cat. No.: B4119714
M. Wt: 289.26 g/mol
InChI Key: VKDOXMXUYSOCMZ-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-N’-(4-nitrophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorobenzyl group and a nitrophenyl group attached to the urea moiety

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O3/c15-13-4-2-1-3-10(13)9-16-14(19)17-11-5-7-12(8-6-11)18(20)21/h1-8H,9H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDOXMXUYSOCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804101
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-N’-(4-nitrophenyl)urea typically involves the reaction of 2-fluorobenzylamine with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: While specific industrial production methods for N-(2-fluorobenzyl)-N’-(4-nitrophenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorobenzyl)-N’-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed:

    Reduction: N-(2-fluorobenzyl)-N’-(4-aminophenyl)urea.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

    Hydrolysis: 2-fluorobenzylamine and 4-nitrophenyl isocyanate.

Scientific Research Applications

Chemistry: N-(2-fluorobenzyl)-N’-(4-nitrophenyl)urea is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials with specific properties.

Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential biological activities. Derivatives of ureas are known to exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: In the industrial sector, N-(2-fluorobenzyl)-N’-(4-nitrophenyl)urea can be used in the production of specialty chemicals and advanced materials. Its unique structural features make it a valuable component in the design of new functional materials.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N’-(4-nitrophenyl)urea would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorobenzyl and nitrophenyl groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

  • N-(2-chlorobenzyl)-N’-(4-nitrophenyl)urea
  • N-(2-fluorobenzyl)-N’-(4-aminophenyl)urea
  • N-(2-fluorobenzyl)-N’-(4-methylphenyl)urea

Comparison: N-(2-fluorobenzyl)-N’-(4-nitrophenyl)urea is unique due to the presence of both a fluorobenzyl group and a nitrophenyl group. The fluorine atom can impart specific electronic properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications. The nitrophenyl group can also contribute to the compound’s reactivity and potential biological activity. Compared to similar compounds, N-(2-fluorobenzyl)-N’-(4-nitrophenyl)urea may offer distinct advantages in terms of its chemical and physical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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